Tert-butyl N-[(benzylcarbamoyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(benzylcarbamoyl)methyl]carbamate is a chemical compound that belongs to the family of tert-butyl carbamates. These compounds are often used in organic synthesis due to their protective group properties and their role in the formation of more complex molecules. The compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which can be further modified to include various substituents, influencing the molecule’s reactivity and physical properties .
Preparation Methods
The synthesis of tert-butyl 2-(benzylamino)-2-oxoethylcarbamate involves several steps, including protective group strategies, cyclization reactions, and the use of organometallic reagents. One common method involves the reaction of tert-butyl N-hydroxycarbamate with aldehydes to produce tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which act as N-(Boc)-protected nitrones. Another method includes the reaction of tert-butyl N-hydroxycarbamate with benzylamine under specific conditions to yield the desired product. Industrial production methods often involve the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Tert-butyl N-[(benzylcarbamoyl)methyl]carbamate undergoes a variety of chemical reactions, which are essential for its transformation into more complex molecules. These reactions include:
Nucleophilic substitutions: The compound can react with nucleophiles to form substituted products.
Reductions: The carbonyl group can be reduced to form alcohols.
Formation of Schiff bases: The compound can couple with aromatic aldehydes to form Schiff bases.
Common reagents used in these reactions include organometallic reagents, reducing agents like lithium aluminum hydride, and various aldehydes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl N-[(benzylcarbamoyl)methyl]carbamate is used in various scientific research applications, including:
Mechanism of Action
The mechanism by which tert-butyl 2-(benzylamino)-2-oxoethylcarbamate exerts its effects involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes by forming stable complexes with them, thereby blocking their activity . It can also interact with proteins and other biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Tert-butyl N-[(benzylcarbamoyl)methyl]carbamate can be compared with other similar compounds, such as tert-butyl N-hydroxycarbamate and tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates. These compounds share similar protective group properties and reactivity but differ in their specific substituents and applications. The uniqueness of tert-butyl 2-(benzylamino)-2-oxoethylcarbamate lies in its specific structure, which allows for unique interactions and reactivity compared to other tert-butyl carbamates.
Similar Compounds
- Tert-butyl N-hydroxycarbamate
- Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates
- Tert-butyl benzoquinone
Properties
CAS No. |
19811-52-0 |
---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl N-[2-(benzylamino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-10-12(17)15-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17)(H,16,18) |
InChI Key |
FWAKYMFQMUJGCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.